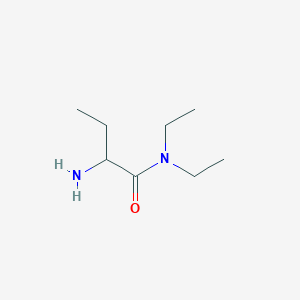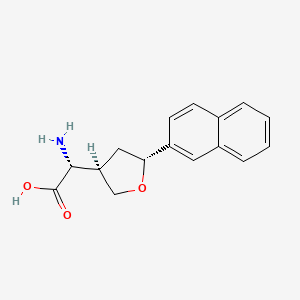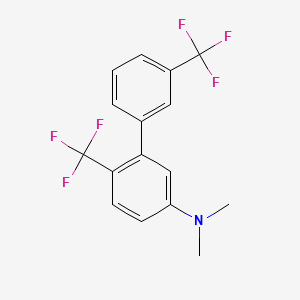
1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9BrO3 It is characterized by the presence of a bromine atom, two hydroxyl groups, and a ketone group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(2,4-dihydroxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include alcohols and reduced ketones.
Aplicaciones Científicas De Investigación
1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate specific pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-propanol: Similar in structure but lacks the phenyl ring and additional hydroxyl group.
2-Bromo-1-(4-hydroxyphenyl)propan-1-one: Similar but with different positioning of the hydroxyl group.
1-Bromo-1-(2-hydroxyphenyl)propan-2-one: Similar but with only one hydroxyl group.
Uniqueness
1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one is unique due to the presence of two hydroxyl groups on the phenyl ring, which enhances its reactivity and potential applications in various fields. The combination of bromine, hydroxyl, and ketone groups makes it a versatile compound for synthetic and research purposes.
Propiedades
Fórmula molecular |
C9H9BrO3 |
|---|---|
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
1-bromo-1-(2,4-dihydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H9BrO3/c1-5(11)9(10)7-3-2-6(12)4-8(7)13/h2-4,9,12-13H,1H3 |
Clave InChI |
GNWDXSCIZGNZTI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


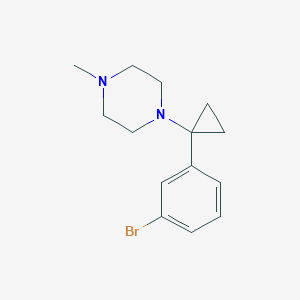

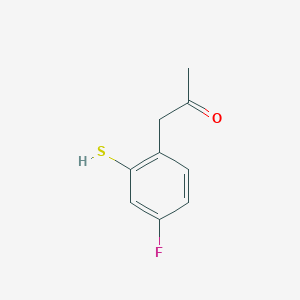
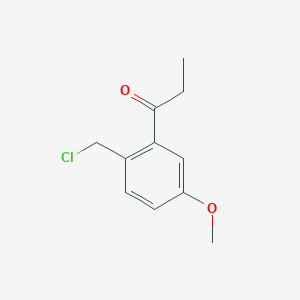
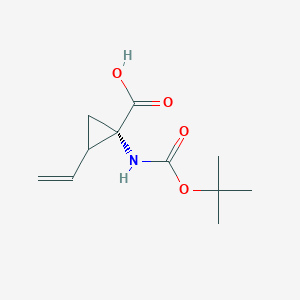
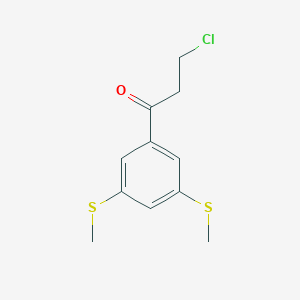
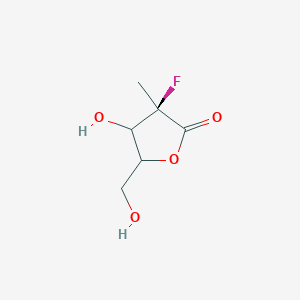
![2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14057407.png)
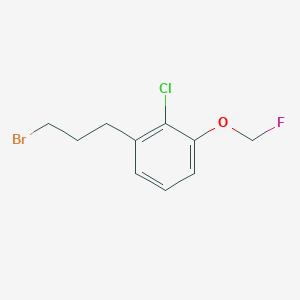
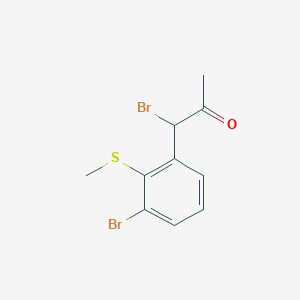
![tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate](/img/structure/B14057422.png)
